N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-4-23-15-10-13(6-7-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-8-5-12(20)9-14(17)21/h5-10,22H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVQADBQRMOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazepines and is characterized by its unique structural features that include a sulfonamide group. The biological activity of this compound is of particular interest due to its interactions with various molecular targets in biological systems.
Structural Characteristics
The molecular formula for this compound is , indicating a complex structure that allows for diverse chemical interactions. The presence of the sulfonamide moiety enhances its reactivity and potential biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Class | Oxazepines |
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors to modulate signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Inhibition Studies : Research has indicated that derivatives of sulfonamides exhibit strong inhibitory effects on enzymes such as carbonic anhydrases. These enzymes play critical roles in physiological processes including pH regulation and fluid balance. For instance:
- Anti-inflammatory Activity : Studies have shown that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Anticancer Potential : Some oxazepine derivatives have been evaluated for their anticancer properties. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1), focusing on substituent variations, functional groups, and molecular properties.
Table 1: Structural and Molecular Comparison
Note: Molecular formula and weight for the target compound are inferred from analogs in .
Key Structural Differences and Implications
Substituent on Benzoxazepine (5-Position): The target compound features a 5-ethyl group, while analogs in have a 5-allyl group. Ethyl groups may enhance metabolic stability but reduce conformational flexibility compared to allyl .
Positional Isomerism on Benzoxazepine Ring: The target compound’s sulfonamide is attached at the 7-position, whereas analogs in are functionalized at the 8-position.
Functional Group Variations:
- The target compound and analogs in are sulfonamides , while the compound in is a benzamide . Sulfonamides (-SO₂NH-) are more acidic (pKa ~10–11) than benzamides (-CONH-, pKa ~15–17), which could enhance solubility in physiological environments and influence binding affinity through stronger hydrogen-bonding interactions .
Fluorine Substitution Patterns: 2,4-Difluoro (target compound and ) vs. In contrast, the 2,5-difluoro substitution may reduce symmetry and alter dipole moments, affecting ligand-receptor complementarity .
Research Findings and Limitations
Available evidence lacks explicit data on biological activity, pharmacokinetics, or synthesis routes for the target compound. However, inferences can be drawn from structural analogs:
- Sulfonamide vs. Benzamide Activity: Sulfonamides are frequently employed as enzyme inhibitors (e.g., carbonic anhydrase, COX-2), while benzamides are associated with dopamine receptor modulation. The target compound’s sulfonamide group may position it for protease or kinase inhibition .
- Fluorine Effects: Fluorine’s electronegativity and lipophilicity enhance membrane permeability and metabolic stability. The 2,4-difluoro pattern in the target compound may optimize these properties compared to 3,4-difluoro isomers .
Limitations: The absence of experimental data necessitates caution. Further studies—such as X-ray crystallography (using SHELX refinements ) or in vitro assays—are required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
